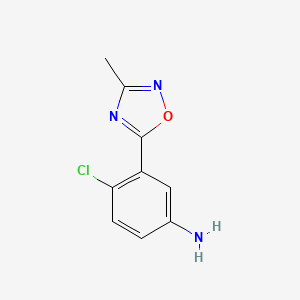

4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

Description

Properties

Molecular Formula |

C9H8ClN3O |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

4-chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline |

InChI |

InChI=1S/C9H8ClN3O/c1-5-12-9(14-13-5)7-4-6(11)2-3-8(7)10/h2-4H,11H2,1H3 |

InChI Key |

AXEWKWXWFDRYDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CC(=C2)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

The following technical guide details the chemical properties, synthesis, and applications of 4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline .

Executive Summary

4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline (Formula: C

This guide analyzes its physicochemical profile, industrial synthesis routes, and reactivity patterns for drug development applications.[1]

Part 1: Structural & Physicochemical Profile

Molecular Architecture

The molecule features a central benzene ring substituted in a 1,3,4-pattern relative to the aniline nitrogen (Position 1).

-

Position 1 (Amino): The primary amine acts as the handle for derivatization (e.g., urea formation, amidation).

-

Position 3 (Oxadiazole): A 3-methyl-1,2,4-oxadiazol-5-yl group.[2][3][4][5] This heterocyclic ring is electron-withdrawing, reducing the basicity of the aniline and activating the ring for nucleophilic aromatic substitution (S

Ar) at the para-position if the chloride were a better leaving group (e.g., Fluorine). -

Position 4 (Chloro): Provides steric bulk and lipophilicity, filling hydrophobic pockets in enzyme active sites.

Key Physical Properties

| Property | Value (Predicted/Experimental) | Significance |

| Molecular Formula | C | Core scaffold composition |

| Molecular Weight | 209.63 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Design) |

| Exact Mass | 209.0356 | Mass spectrometry identification |

| LogP (Octanol/Water) | 2.1 – 2.4 | Moderate lipophilicity; good membrane permeability |

| pKa (Aniline NH | ~3.2 – 3.5 | Reduced basicity compared to aniline (4.[6]6) due to EWG effects |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Balanced for oral bioavailability (Rule of 5 compliant) |

| Solubility | Low in water; High in DMSO, MeOH, DCM | Requires organic co-solvents for biological assays |

Part 2: Synthetic Routes & Process Chemistry[8]

The synthesis of 4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline typically proceeds via the modification of a benzoic acid precursor. The most robust route utilizes 5-amino-2-chlorobenzoic acid as the starting material.

Retrosynthetic Analysis

The 1,2,4-oxadiazole ring is constructed via the condensation of an amidoxime (acetamidoxime) with an activated carboxylic acid .

Detailed Synthetic Protocol

Step 1: Protection of Aniline (Optional but Recommended) To prevent self-polymerization during acid activation, the amine of 5-amino-2-chlorobenzoic acid is often protected.

-

Reagents: Boc

O, NaOH, Dioxane/Water. -

Product: 5-(tert-butoxycarbonylamino)-2-chlorobenzoic acid.

Step 2: Activation and Coupling

-

Reagents: CDI (1,1'-Carbonyldiimidazole) or EDC/HOBt in DMF.

-

Reactant: Acetamidoxime (

). -

Mechanism: Formation of the O-acyl amidoxime intermediate.

-

Note: The intermediate is often isolated to ensure purity before cyclization.

Step 3: Cyclodehydration (Ring Closure)

-

Conditions: Heating at 100–110°C in Toluene or Pyridine; or using TBAF in THF at room temperature (mild method).

-

Transformation: The O-acyl amidoxime loses water to form the 1,2,4-oxadiazole ring.

Step 4: Deprotection

-

Reagents: TFA/DCM or HCl/Dioxane.

-

Final Product: 4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline (isolated as HCl salt or free base).

Synthesis Workflow Diagram

Caption: Step-wise synthesis of the target molecule from commercially available 5-amino-2-chlorobenzoic acid.

Part 3: Chemical Reactivity & Derivatization

Researchers utilize this scaffold because it offers three distinct vectors for chemical modification.

The Aniline Nitrogen (Nucleophile)

The primary amine is the most reactive site but is less nucleophilic than unsubstituted aniline due to the electron-withdrawing nature of the oxadiazole and chlorine.

-

Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides. Requires a base (DIPEA/Pyridine) and often heating.

-

Urea Formation: Reacts with isocyanates to form urea derivatives (common in kinase inhibitors).

-

Buchwald-Hartwig Coupling: Can act as the amine partner in Pd-catalyzed couplings, though higher catalyst loading may be required.

The Aryl Chloride (Electrophile)

While aryl chlorides are generally inert to S

-

Suzuki-Miyaura Coupling: The Cl atom serves as an excellent handle for cross-coupling with boronic acids to introduce biaryl complexity.

-

S

Ar: Under forcing conditions (high temp, strong nucleophile like alkoxides or thiols), the chloride can be displaced, facilitated by the inductive effect of the oxadiazole.

The Oxadiazole Ring (Stability)

-

Acid Stability: The 1,2,4-oxadiazole ring is generally stable to acidic conditions used in deprotection (e.g., TFA).

-

Base Sensitivity: Strong bases (e.g., NaOH, NaOEt) at high temperatures can cause ring cleavage (hydrolysis) back to the amidoxime/acid, particularly if the ring is electron-deficient.

-

Reduction: The N-O bond can be cleaved by catalytic hydrogenation (H

/Pd-C) or vigorous metal reductions (Zn/AcOH), destroying the ring.

Reactivity Map

Caption: Primary reactivity vectors for medicinal chemistry optimization.

Part 4: Medicinal Chemistry Applications[2][6][8]

Bioisosterism

The 3-methyl-1,2,4-oxadiazole moiety is a classic bioisostere for esters (-COOR) and amides (-CONHR) .

-

Metabolic Stability: Unlike esters, oxadiazoles are resistant to esterases, prolonging the half-life (

) of the drug in plasma. -

Geometry: The ring is planar, mimicking the geometry of a carbonyl group, but lacks the hydrogen bond donor capability of an amide NH, which can improve membrane permeability by reducing the polar surface area (PSA).

Therapeutic Areas

-

Kinase Inhibitors: The aniline NH

often forms a key hydrogen bond with the "hinge region" of kinases (e.g., EGFR, VEGFR). The oxadiazole sits in the solvent-exposed region or a hydrophobic back-pocket. -

GPCR Modulators: Used in S1P1 agonists and mGluR modulators where the oxadiazole acts as a rigid linker.

-

Anti-infectives: Oxadiazole-aniline derivatives have shown activity against Gram-positive bacteria by inhibiting cell wall synthesis.

Part 5: Analytical Characterization

To validate the identity of synthesized batches, compare against these standard spectral markers:

-

H NMR (DMSO-

- 2.35–2.45 ppm (s, 3H): Methyl group on oxadiazole.

-

5.50–6.00 ppm (br s, 2H): Aniline NH

- 6.80–7.50 ppm (m, 3H): Aromatic protons. Look for the characteristic splitting of the 1,3,4-substituted system (doublet, doublet of doublets, doublet).

-

C NMR:

-

Distinct peak at ~165–175 ppm (Oxadiazole C5 and C3).

-

Methyl carbon at ~11–12 ppm.

-

-

Mass Spectrometry (ESI+):

-

Parent ion

. -

Characteristic chlorine isotope pattern (

Cl/

-

References

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link

- Pace, A., et al. "Fluorine-containing 1,2,4-oxadiazoles as potential drugs." Current Medicinal Chemistry, 2004.

-

PubChem Compound Summary. "4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline." National Center for Biotechnology Information. Link

- Rice, K. D., et al. "Novel 1,2,4-oxadiazole derivatives as potent inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010.

-

Sigma-Aldrich. "5-Amino-2-chlorobenzoic acid Product Sheet." Link

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. 4-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Aniline | C9H9N3O | CID 12676680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

A Technical Guide to 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline: Structure, Synthesis, and Therapeutic Potential

An In-depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its chemical structure, including its canonical SMILES and other identifiers. A detailed, mechanistically-grounded synthetic protocol is proposed, accompanied by a workflow visualization. Furthermore, the guide synthesizes the potential applications of this molecule in drug discovery, drawing upon the established pharmacological importance of the 1,2,4-oxadiazole and substituted aniline scaffolds. The content is structured to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Heterocyclic Scaffolds

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Among these, the five-membered 1,2,4-oxadiazole ring has garnered considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities.[1][2] It is often employed by medicinal chemists as a stable, non-metabolizable replacement for ester and amide groups, enhancing a molecule's pharmacokinetic profile. The 1,2,4-oxadiazole moiety is a key pharmacophore in compounds exhibiting anticancer, anti-inflammatory, and kinase-inhibiting properties.[1][3]

The aniline substructure, particularly when substituted, is another cornerstone of pharmacologically active molecules. The specific substitution pattern on the aniline ring profoundly influences the compound's binding affinity, selectivity, and metabolic stability. 4-chloroaniline, for instance, is a common building block in the synthesis of dyes, agrochemicals, and pharmaceuticals, including certain benzodiazepines.[4] The combination of the 1,2,4-oxadiazole heterocycle with a 4-chloroaniline core in the title compound, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline, presents a molecule with significant potential for further investigation and development in various therapeutic areas.

Chemical Identity and Structural Elucidation

The precise arrangement of atoms and functional groups in 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline defines its chemical behavior and biological activity. The structure consists of a 4-chloroaniline ring where the 1,2,4-oxadiazole moiety is attached at the 3-position. The oxadiazole ring itself is substituted with a methyl group at its 3-position and is linked to the aniline ring via its 5-position.

| Identifier | Value |

| IUPAC Name | 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline |

| Molecular Formula | C₉H₈ClN₃O |

| Molecular Weight | 209.63 g/mol |

| Canonical SMILES | CC1=NOC(=N1)C2=C(C=C(C=C2)Cl)N |

| InChI | InChI=1S/C9H8ClN3O/c1-5-12-9(14-13-5)6-3-2-7(10)4-8(6)11/h2-4H,11H2,1H3 |

| InChIKey | FZQPJLQUNGFDQS-UHFFFAOYSA-N |

Proposed Synthesis and Mechanistic Rationale

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry.[1] A reliable synthetic route for the title compound can be designed starting from the commercially available precursor, 2-amino-5-chlorobenzonitrile. The proposed pathway involves the formation of an intermediate amidoxime, followed by acylation and subsequent cyclodehydration to yield the final 1,2,4-oxadiazole ring.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the title compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N'-hydroxy-2-amino-5-chlorobenzamidine (Amidoxime Intermediate)

-

To a solution of 2-amino-5-chlorobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a mild base such as sodium bicarbonate (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Refluxing is necessary to overcome the activation energy for the nucleophilic addition of hydroxylamine to the nitrile carbon. The base neutralizes the HCl generated from the hydroxylamine hydrochloride salt, liberating the free hydroxylamine needed for the reaction.

-

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amidoxime intermediate.

Step 2: Synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline

-

Suspend the N'-hydroxy-2-amino-5-chlorobenzamidine intermediate (1.0 eq) in acetic anhydride (3-5 eq).

-

Heat the mixture to 100-120 °C with stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Rationale: Acetic anhydride serves a dual purpose. It acylates the hydroxylamine group of the amidoxime, and the elevated temperature promotes the subsequent intramolecular cyclodehydration (elimination of a water molecule) to form the stable 1,2,4-oxadiazole aromatic ring.

-

-

Cool the reaction mixture to room temperature and carefully pour it into ice-cold water to quench the excess acetic anhydride.

-

Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8, which will precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product via column chromatography on silica gel or by recrystallization to obtain the final, analytically pure compound.

Validation: The structure of the final product must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[5][6]

Applications in Research and Drug Development

While specific biological data for 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline is not widely published, its structural components suggest significant potential in drug discovery.

-

Kinase Inhibition: Many kinase inhibitors feature a substituted aniline or benzamide core. A series of 4-chloro-benzamide derivatives containing a 1,2,4-oxadiazole ring were recently developed as potent RET kinase inhibitors for cancer therapy.[3] The title compound shares this core scaffold, making it a promising candidate for screening against various kinase targets implicated in oncology.

-

Anticancer Agents: The 1,2,4-oxadiazole ring is present in numerous compounds with demonstrated antiproliferative activity against a range of cancer cell lines.[1][7] The specific substitution pattern on the aniline ring can be fine-tuned to optimize potency and selectivity.

-

Scaffold for Library Synthesis: The amino group on the aniline ring provides a versatile chemical handle for further modification. It can be readily acylated, alkylated, or used in coupling reactions to generate a library of derivatives for structure-activity relationship (SAR) studies. This makes the title compound an excellent starting point or intermediate for developing new chemical entities.

Conclusion

3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline is a well-defined chemical entity with a structure that merges two pharmacologically relevant motifs: the 1,2,4-oxadiazole heterocycle and the 4-chloroaniline core. The proposed synthetic route is robust and relies on established chemical transformations, making the compound accessible for research purposes. Its structural similarity to known kinase inhibitors and other anticancer agents positions it as a molecule of high interest for screening and as a foundational scaffold for the development of next-generation therapeutic agents. This guide provides the necessary structural, synthetic, and contextual information for researchers to initiate further investigation into its potential.

References

-

PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Gomha, S. M., & Abdel-aziz, H. M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 13(6), 111. Available from: [Link]

-

Gomha, S. M., & Abdel-aziz, H. M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. Retrieved from [Link]

-

Cheméo. (n.d.). m-Chloroaniline. Retrieved from [Link]

-

MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-methyl-1,3,4-oxadiazol-2(3H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-methyl-1,2,4-oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from [Link]

-

PubMed. (2016). Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

-

Loba Chemie. (n.d.). 4-CHLOROANILINE For Synthesis. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Chloroaniline. Retrieved from [Link]

-

Inchem.org. (2003). 4-Chloroaniline (CICADS 48, 2003). Retrieved from [Link]

-

PubChem. (n.d.). 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and biological activity of new 3- chloro-4-(3-substituted phenyl)-1-(5-((2- methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-thiadiazol-2-yl) azetidin-2-one. Retrieved from [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

The 1,2,4-Oxadiazole Aniline Scaffold: A Versatile Bioisostere in Medicinal Chemistry

Executive Summary

The 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, valued for its ability to act as a hydrolytically stable bioisostere of esters and amides.[1] When coupled with an aniline moiety, this scaffold unlocks a unique chemical space. The aniline nitrogen serves as a critical vector for solubility modulation and late-stage functionalization (e.g., into ureas or sulfonamides), while the oxadiazole core enforces a specific planar geometry that is crucial for binding in narrow enzymatic pockets, such as the colchicine binding site of tubulin or the active sites of histone deacetylases (HDACs).

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and biological applications of the 1,2,4-oxadiazole aniline scaffold.

Structural Logic & Bioisosterism

The Bioisostere Advantage

The 1,2,4-oxadiazole ring system is electronically deficient, making it a robust replacement for labile ester or amide bonds.

-

Metabolic Stability: Unlike esters, the oxadiazole ring resists rapid hydrolysis by plasma esterases.

-

Hydrogen Bonding: The nitrogen atoms (N2 and N4) and the oxygen atom act as weak hydrogen bond acceptors, mimicking the carbonyl and N-H of peptide bonds without the associated proteolytic susceptibility.

-

Geometry: The ring is planar, but the substitution pattern (3,5-disubstituted) allows for precise control over the vector of the attached aniline group.

The Aniline "Pivot"

The incorporation of an aniline group (typically at the C5 position) provides a "pivot point" for drug design:

-

Primary Interaction: The exocyclic amine (

) can serve as a hydrogen bond donor. -

Derivatization Handle: It allows for the rapid generation of libraries via conversion to ureas, amides, or sulfonamides.

-

pKa Modulation: The electron-withdrawing nature of the oxadiazole ring lowers the pKa of the aniline nitrogen, potentially improving membrane permeability by reducing ionization at physiological pH.

Synthetic Architectures

The construction of the 1,2,4-oxadiazole core typically follows two primary disconnects: the reaction of an amidoxime with a carboxylic acid derivative (common) or 1,3-dipolar cycloaddition (less common for this specific scaffold).

Primary Route: Amidoxime Condensation

This is the industry-standard approach for generating 3,5-disubstituted-1,2,4-oxadiazoles.

Mechanism:

-

O-Acylation: The amidoxime attacks the activated carboxylic acid (acid chloride or active ester) to form an O-acylamidoxime intermediate.

-

Cyclodehydration: Heating (often in toluene or DMF) or treatment with base (TBAF, NaH) drives the elimination of water to close the ring.

Visualization of Synthetic Logic

Figure 1: Step-wise construction of the 1,2,4-oxadiazole aniline scaffold starting from aryl nitriles and benzoic acids.

Medicinal Chemistry & SAR

When optimizing this scaffold, the placement of the aniline and the nature of the substituent on the opposing side of the ring are critical.

Substitution Patterns

-

C3-Aryl / C5-Aniline: The most common configuration for tubulin inhibitors. The C3 position usually hosts a lipophilic group (e.g., tert-butyl, substituted phenyl) to occupy hydrophobic pockets.

-

C3-Aniline / C5-Aryl: Less common but useful for altering the vector of the amine group relative to the core.

SAR Logic Map

Figure 2: Structure-Activity Relationship (SAR) map highlighting key modification zones.

Case Study: Tubulin Polymerization Inhibitors

One of the most potent applications of the 1,2,4-oxadiazole aniline scaffold is in the inhibition of tubulin polymerization, targeting the colchicine binding site.

Mechanism of Action

Compounds such as 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline serve as precursors to potent antimitotic agents. The oxadiazole ring mimics the cis-double bond geometry of combretastatin A-4 (a natural tubulin inhibitor), rigidly holding the two aromatic systems in the correct orientation to wedge into the tubulin dimer interface.

Quantitative Data: Activity Profile

Table 1: Comparative antiproliferative activity of selected derivatives (Data aggregated from multiple sources [1, 4]).

| Compound | R1 (Pos 3) | R2 (Pos 5 - Aniline Mod) | Target Cell Line | IC50 (µM) | Mechanism |

| Ref 1 | tert-Butyl | 4-NH2-Phenyl | OVXF 899 (Ovarian) | 2.76 | Precursor/Scaffold |

| Derivative A | 3,4-dimethoxyphenyl | 4-NH-CO-Piperidine | HeLa | 0.12 | Tubulin Inhibition |

| Derivative B | Pyridine-4-yl | 4-NH-Benzothiazole | HCT116 (Colon) | 0.35 | Tubulin Inhibition |

| Combretastatin A4 | (Reference) | (Reference) | HCT116 | 0.01-0.05 | Tubulin Inhibition |

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline

This protocol describes the synthesis of a key building block.

Reagents:

-

tert-Butyl amidoxime (1.0 eq)

-

4-Nitrobenzoyl chloride (1.1 eq)

-

Pyridine (solvent/base)

-

Iron powder / Ammonium chloride (for reduction)

Step 1: O-Acylation & Cyclization (One-Pot)

-

Dissolve tert-butyl amidoxime (10 mmol) in anhydrous pyridine (20 mL).

-

Cool to 0°C and add 4-nitrobenzoyl chloride (11 mmol) portion-wise.

-

Stir at RT for 1 hour (formation of O-acyl intermediate).

-

Reflux the mixture at 110°C for 4 hours to effect cyclodehydration.

-

Workup: Pour into ice water. Filter the precipitate. Recrystallize from ethanol to yield 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole.

Step 2: Nitro Reduction to Aniline

-

Suspend the nitro compound (5 mmol) in Ethanol/Water (4:1, 25 mL).

-

Add Ammonium Chloride (10 mmol) and Iron powder (15 mmol).

-

Reflux for 2 hours with vigorous stirring.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc) yields the target aniline.

Protocol B: Tubulin Polymerization Assay

To validate the biological mechanism of the synthesized scaffold.

-

Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

-

Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol.

-

Procedure:

-

Pre-warm the 96-well plate to 37°C.

-

Add test compound (dissolved in DMSO) to wells (Final conc: 1 - 10 µM).

-

Add Tubulin solution (3 mg/mL) to start the reaction.

-

Monitor fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes.

-

-

Analysis: Plot fluorescence vs. time. A reduction in Vmax (slope of the growth phase) compared to control indicates inhibition.

Future Outlook: Late-Stage Functionalization

The "aniline" aspect of this scaffold is its strongest asset for future development. Current trends involve C-H activation of the phenyl ring ortho to the oxadiazole to introduce further complexity, or using the aniline nitrogen for PROTAC (Proteolysis Targeting Chimera) linker attachment, leveraging the scaffold's stability to create degraders for targets like IDO1 or HDACs.

References

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 2020.[2]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 2020.

-

Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 2014.[3]

-

Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 2006.

-

Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. BMC Chemistry, 2022.

Sources

Bioisosteric Replacement of Amides with 1,2,4-Oxadiazoles: A Technical Guide

Executive Summary

The amide bond is the structural backbone of medicinal chemistry, yet it represents a frequent liability in drug development due to rapid enzymatic hydrolysis and poor membrane permeability caused by hydrogen bond donor (HBD) saturation. The 1,2,4-oxadiazole ring has emerged as a premier "non-classical" bioisostere, offering a rigid, planar surrogate that mimics the amide’s electronic distribution while excising the metabolic vulnerability of the carbonyl-nitrogen bond.[1]

This guide provides a technical blueprint for executing this bioisosteric switch. It details the physicochemical rationale, validates the synthetic pathways for 3,5-disubstituted systems, and analyzes the pharmacokinetic impact through industry-validated case studies.

Part 1: The Physicochemical Rationale

Replacing a flexible amide with a heteroaromatic ring is not merely a steric exchange; it is an electronic calibration. The 1,2,4-oxadiazole system aligns its dipole moment similarly to the amide bond, preserving the vector orientation required for receptor binding while fundamentally altering the solvation profile.

Structural & Electronic Mapping

The 1,2,4-oxadiazole ring mimics the trans-amide geometry.

-

H-Bonding: The ring nitrogen (N2/N4) and oxygen act as weak Hydrogen Bond Acceptors (HBA). Crucially, the replacement removes the Hydrogen Bond Donor (NH) found in secondary amides. This reduction in HBD count (ΔHBD = -1) is the primary driver for improved passive permeability and blood-brain barrier (BBB) penetration.

-

Dipole Moment: The dipole of the 1,2,4-oxadiazole (approx.[2] 3.0–4.0 D) aligns well with the amide carbonyl (approx. 3.5 D), ensuring that electrostatic interactions within the binding pocket are often conserved.

-

Lipophilicity: The aromatic ring is significantly more lipophilic than the amide. A typical amide-to-oxadiazole switch increases LogP by 1.0–2.0 units, necessitating careful monitoring of solubility.

Quantitative Comparison

The following table summarizes the shift in properties when converting a benzamide to a 3-phenyl-1,2,4-oxadiazole.

| Property | Secondary Amide (-CONH-) | 1,2,4-Oxadiazole | Impact on Drug-Likeness |

| Hydrolytic Stability | Low (Protease/Amidase labile) | High (Stable to hydrolysis) | Major Gain (t1/2 improvement) |

| H-Bond Donors | 1 | 0 | Gain (Permeability) |

| H-Bond Acceptors | 1 (Carbonyl) | 2-3 (Weak, N/O) | Neutral/Slight Gain |

| Conformation | Flexible (Rotatable bond) | Rigid (Planar) | Gain (Entropy penalty reduction) |

| Lipophilicity (cLogP) | Baseline | +1.2 to +1.8 | Risk (Solubility) |

Visualization: Vector Alignment

The diagram below illustrates the overlay of the amide bond vectors against the 1,2,4-oxadiazole scaffold, demonstrating why this specific isomer is preferred over the 1,3,4-isomer for amide mimicry.

Figure 1: Vector mapping showing the electrostatic conservation and functional divergence between amides and 1,2,4-oxadiazoles.

Part 2: Synthetic Architectures

The synthesis of 1,2,4-oxadiazoles is robust, but the choice of method dictates the yield and impurity profile. The "Amidoxime Route" is the industry standard for generating 3,5-disubstituted rings.

The "Dehydration" Challenge

The core challenge is the cyclodehydration of the O-acylamidoxime intermediate. While older methods used harsh heat (refluxing toluene/pyridine), modern medicinal chemistry relies on activating agents to lower the energy barrier and prevent thermal degradation of sensitive substituents.

Protocol: CDI-Mediated One-Pot Synthesis

This protocol is preferred for its operational simplicity and high tolerance of functional groups. It avoids the isolation of the potentially unstable O-acylamidoxime.

Reagents:

-

Carboxylic Acid (R1-COOH)

-

Amidoxime (R2-C(NH2)=NOH)

-

1,1'-Carbonyldiimidazole (CDI)

-

Solvent: DMF or DMA (Anhydrous)

-

Temperature: 100°C - 115°C

Step-by-Step Workflow:

-

Activation: Charge a reaction vial with Carboxylic Acid (1.0 equiv) and anhydrous DMF (0.2 M). Add CDI (1.1 equiv) portion-wise at room temperature. Stir for 30–60 minutes until CO2 evolution ceases. Mechanism: Formation of the reactive acyl-imidazole.

-

Coupling: Add the Amidoxime (1.0–1.1 equiv) to the reaction mixture. Stir at room temperature for 1–2 hours. Checkpoint: LCMS should show the formation of the linear O-acylamidoxime intermediate [M+H]+.

-

Cyclodehydration: Heat the mixture to 110°C. Monitor by LCMS. Complete conversion usually occurs within 2–6 hours.

-

Workup: Cool to room temperature. Dilute with water (precipitation often occurs) or extract with EtOAc. Wash with LiCl (aq) to remove DMF.

-

Purification: Flash chromatography (Hexane/EtOAc).

Author's Note: If the substrate is heat-sensitive, the cyclization can be performed at room temperature using TBAF (1.0 equiv in THF) , although this requires isolating the O-acylamidoxime first [1].

Synthetic Workflow Diagram

Figure 2: The standard CDI-mediated synthetic pathway for 3,5-disubstituted 1,2,4-oxadiazoles.

Part 3: Metabolic & Pharmacokinetic Implications[3]

The transition from amide to oxadiazole is frequently employed in Lead Optimization to address high clearance (CL) or poor oral bioavailability (%F).

Metabolic Stability (Microsomal Stability)

Amides are susceptible to amidases and proteases in the liver and plasma. By incorporating the 1,2,4-oxadiazole, the molecule becomes "invisible" to these specific hydrolytic enzymes.

-

Mechanism: The oxadiazole ring is electron-deficient, making it resistant to oxidative metabolism by CYP450 enzymes compared to electron-rich rings (like furan), while being completely immune to hydrolysis.

-

Result: Significant reduction in intrinsic clearance (CLint).

Case Study: BMS-708163 (Gamma-Secretase Inhibitor)

A definitive example of this bioisosteric utility is found in the development of BMS-708163 by Bristol-Myers Squibb [2].[1]

-

The Problem: The lead compound (a secondary amide) exhibited potent inhibition of Gamma-Secretase but suffered from poor pharmacokinetic properties, specifically rapid metabolism and moderate permeability.

-

The Solution: Replacement of the amide linker with a 1,2,4-oxadiazole ring.[1][3][4][5][6]

-

The Outcome:

-

Potency: Maintained (IC50 comparable to parent).

-

Selectivity: Improved selectivity for Gamma-secretase over Notch.

-

PK Profile: Drastic improvement in metabolic stability and oral bioavailability in animal models.

-

This modification was critical in advancing the compound into clinical trials, highlighting that the oxadiazole does not just mimic the amide's shape—it "hardens" the molecule against metabolic attack.

Decision Logic for Bioisosteric Replacement

Figure 3: Strategic decision tree for deploying oxadiazole bioisosteres in lead optimization.

References

-

Gangloff, A. R., et al. (2001). "Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using tetrabutylammonium fluoride as a mild and efficient cyclodehydration agent." Tetrahedron Letters, 42(8), 1441-1443. Link

-

Macor, J. E., et al. (2010). "Discovery of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 53, 1146-1158. Link

-

Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) The new era of 1,2,4-oxadiazoles [academia.edu]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. ijpsjournal.com [ijpsjournal.com]

A Comprehensive Technical Guide to 4-Chloro-3-Substituted Aniline Building Blocks: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-3-substituted aniline scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic and structural features make it a versatile building block for the synthesis of a wide range of functional molecules, from life-saving pharmaceuticals to high-performance dyes. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of these crucial intermediates, with a particular focus on their role in the development of targeted cancer therapies.

Chapter 1: Synthetic Strategies for 4-Chloro-3-Substituted Anilines

The strategic introduction of substituents at the 3-position of the 4-chloroaniline core allows for the fine-tuning of the molecule's properties, influencing its reactivity, basicity, and biological activity. This chapter explores key synthetic methodologies for introducing a range of functional groups, from electron-withdrawing to electron-donating moieties.

Introduction of Electron-Withdrawing Groups (EWGs): The Case of 4-Chloro-3-Nitroaniline

The synthesis of 4-chloro-3-nitroaniline is a classic example of a regioselective electrophilic aromatic substitution reaction. The chloro and amino groups of the starting material, 4-chloroaniline, direct the incoming nitro group to specific positions on the aromatic ring. The amino group is a powerful activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director. The directing effects of these two groups are synergistic, leading to substitution at the positions ortho and para to the amino group. However, due to steric hindrance from the adjacent chloro group, the major product is the one where the nitro group is introduced at the position ortho to the amino group and meta to the chloro group.

Mechanism of Electrophilic Nitration

Experimental Protocol: Synthesis of 4-Chloro-3-nitroaniline

This protocol is a self-validating system, providing a detailed methodology and expected characterization data.

-

Materials: 4-chloroaniline, concentrated sulfuric acid, concentrated nitric acid, ethanol.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 12.7 g (0.1 mol) of 4-chloroaniline in 60 mL of concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a nitrating mixture of 6.3 mL (0.1 mol) of concentrated nitric acid and 10 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto 200 g of crushed ice with stirring.

-

Filter the precipitated solid, wash with cold water until the washings are neutral to litmus, and dry.

-

Recrystallize the crude product from ethanol to obtain yellow needles of 4-chloro-3-nitroaniline.

-

-

Characterization Data:

-

Appearance: Yellow crystalline solid.

-

Melting Point: 101-103 °C.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J=2.4 Hz, 1H), 7.33 (d, J=8.8 Hz, 1H), 6.83 (dd, J=8.8, 2.4 Hz, 1H), 4.20 (s, 2H).[1]

-

¹³C NMR (CDCl₃, 101 MHz): δ 147.9, 145.9, 132.3, 125.0, 119.4, 114.1.

-

IR (KBr, cm⁻¹): 3480, 3370 (N-H), 1530, 1350 (NO₂).[1]

-

MS (EI, m/z): 172 (M⁺).[1]

-

Introduction of Electron-Donating Groups (EDGs): The Synthesis of 4-Chloro-3-Methylaniline

The introduction of an electron-donating methyl group at the 3-position can be achieved through the reduction of a corresponding nitro-substituted precursor, 2-chloro-5-nitrotoluene. This method avoids direct Friedel-Crafts alkylation of 4-chloroaniline, which can lead to a mixture of products and polysubstitution.

Experimental Protocol: Synthesis of 4-Chloro-3-methylaniline

-

Materials: 2-chloro-5-nitrotoluene, iron powder, concentrated hydrochloric acid, ethanol, sodium hydroxide.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, place 17.1 g (0.1 mol) of 2-chloro-5-nitrotoluene and 50 mL of ethanol.

-

Heat the mixture to reflux and add 28 g (0.5 mol) of iron powder in portions.

-

Slowly add 5 mL of concentrated hydrochloric acid through the condenser.

-

Continue refluxing for 3 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and make it alkaline with a 20% sodium hydroxide solution.

-

Filter the mixture to remove the iron sludge and wash the residue with hot ethanol.

-

Combine the filtrate and washings, and remove the ethanol by distillation.

-

Extract the aqueous residue with diethyl ether, dry the ether extract over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

-

Purify by vacuum distillation or recrystallization from petroleum ether.

-

-

Characterization Data:

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 82-86 °C.[2]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.08 (d, J=8.4 Hz, 1H), 6.65 (d, J=2.4 Hz, 1H), 6.50 (dd, J=8.4, 2.4 Hz, 1H), 3.60 (s, 2H), 2.25 (s, 3H).[3]

-

¹³C NMR (CDCl₃, 101 MHz): δ 145.0, 137.9, 130.5, 122.1, 118.9, 114.2, 20.4.[4]

-

IR (KBr, cm⁻¹): 3420, 3330 (N-H), 2920 (C-H).[3]

-

MS (EI, m/z): 141 (M⁺).[3]

-

Introduction of Sterically Demanding and Electron-Withdrawing Groups: The Case of 4-Chloro-3-(trifluoromethyl)aniline

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Its introduction often requires specialized synthetic methods. A common approach involves a multi-step synthesis starting from a suitable precursor, such as 2-chloro-5-aminobenzotrifluoride.[5] An industrial preparation method involves the nitration of 1-chloro-2-(trifluoromethyl)benzene, followed by hydrogenation and salification.[6]

Experimental Protocol: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline (Illustrative)

-

Materials: 1-chloro-2-(trifluoromethyl)benzene, concentrated nitric acid, concentrated sulfuric acid, palladium on carbon (Pd/C), hydrogen gas, ethanol, hydrochloric acid.

-

Procedure (based on patented methodology): [6]

-

Nitration: Slowly add 1-chloro-2-(trifluoromethyl)benzene to a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature. After the reaction is complete, the mixture is poured into ice water to precipitate the product, 1-chloro-4-nitro-2-(trifluoromethyl)benzene, which is then filtered, washed, and recrystallized.

-

Hydrogenation: The nitro-intermediate is dissolved in a suitable solvent like ethanol, and a catalytic amount of Pd/C is added. The mixture is then subjected to hydrogenation under pressure until the reaction is complete.

-

Work-up: The catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-chloro-3-(trifluoromethyl)aniline. The product can be further purified by distillation or by forming the hydrochloride salt.[6]

-

-

Characterization Data:

-

Appearance: Crystalline solid.

-

Melting Point: 35-37 °C.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.22 (d, J=8.4 Hz, 1H), 6.95 (d, J=2.8 Hz, 1H), 6.72 (dd, J=8.4, 2.8 Hz, 1H), 3.83 (s, 2H).[5]

-

¹³C NMR (CDCl₃, 101 MHz): δ 146.1, 132.8, 125.2 (q, J=272 Hz), 122.9 (q, J=31 Hz), 118.4, 113.8.[5]

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -62.8.[7]

-

MS (EI, m/z): 195 (M⁺).[5]

-

Palladium-Catalyzed C-N Bond Formation: Advanced Methods for Diverse Substituents

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, including the synthesis of substituted anilines.[8][9] This palladium-catalyzed cross-coupling reaction allows for the coupling of aryl halides or triflates with a wide range of amines, offering excellent functional group tolerance and high yields. The choice of the palladium catalyst, ligand, and base is crucial for the success of the reaction and depends on the specific substrates being coupled. For electron-rich anilines and electron-poor aryl chlorides, bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

Buchwald-Hartwig Amination Catalytic Cycle

Chapter 2: Physicochemical Properties and Reactivity

The substituent at the 3-position of the 4-chloroaniline core profoundly influences the molecule's electronic properties, which in turn dictates its reactivity and basicity.

Electronic Effects of 3-Substituents

Electron-donating groups (EDGs) like methyl (-CH₃) increase the electron density on the aromatic ring and the nitrogen atom of the amino group, making the aniline more basic. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) and trifluoromethyl (-CF₃) decrease the electron density, resulting in a less basic aniline. This effect can be quantified by the pKa of the conjugate acid of the aniline.

| 3-Substituent | pKa of Conjugate Acid (approx.) | Electronic Effect |

| -H | 3.98 | Reference |

| -CH₃ | ~4.2 | Electron-donating |

| -NO₂ | ~1.0 | Strongly electron-withdrawing |

| -CF₃ | ~2.5 | Strongly electron-withdrawing |

Note: pKa values are approximate and can vary with measurement conditions. The pKa of 4-chloroaniline is approximately 3.98.[10]

Spectroscopic Characterization

The following table summarizes key spectroscopic features for representative 4-chloro-3-substituted anilines, which are essential for their identification and characterization.

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |

| 4-Chloro-3-nitroaniline | 7.95 (d), 7.33 (d), 6.83 (dd), 4.20 (s, NH₂)[1] | 147.9, 145.9, 132.3, 125.0, 119.4, 114.1 | 3480, 3370 (N-H), 1530, 1350 (NO₂)[1] |

| 4-Chloro-3-methylaniline | 7.08 (d), 6.65 (d), 6.50 (dd), 3.60 (s, NH₂), 2.25 (s, CH₃)[3] | 145.0, 137.9, 130.5, 122.1, 118.9, 114.2, 20.4[4] | 3420, 3330 (N-H), 2920 (C-H)[3] |

| 4-Chloro-3-(trifluoromethyl)aniline | 7.22 (d), 6.95 (d), 6.72 (dd), 3.83 (s, NH₂)[5] | 146.1, 132.8, 125.2 (q), 122.9 (q), 118.4, 113.8[5] | ~3400, 3300 (N-H), ~1330, 1130 (C-F) |

Chapter 3: Applications in Drug Discovery: The 4-Anilinoquinazoline Scaffold in Kinase Inhibitors

4-Chloro-3-substituted anilines are invaluable building blocks in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The 4-anilinoquinazoline scaffold is a prominent feature in many epidermal growth factor receptor (EGFR) inhibitors.[11][12]

The Role of 4-Anilinoquinazolines as EGFR Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[11] Its aberrant activation is a hallmark of many cancers. 4-Anilinoquinazoline-based inhibitors are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its signaling activity. The aniline moiety typically forms key hydrogen bonds with the hinge region of the ATP-binding pocket, while the quinazoline core provides a rigid scaffold. The substituents on the aniline ring can be tailored to enhance binding affinity and selectivity.

Binding Mode of 4-Anilinoquinazoline Inhibitors in EGFR

Synthetic Workflow for 4-Anilinoquinazoline-Based Kinase Inhibitors

The synthesis of a 4-anilinoquinazoline typically involves the reaction of a 4-chloroquinazoline with a substituted aniline. The 4-chloroquinazoline itself can be prepared from the corresponding quinazolinone, which is often synthesized via the Niementowski reaction from an anthranilic acid derivative.[11]

General Synthetic Workflow for 4-Anilinoquinazolines

Experimental Protocol: Synthesis of a 4-(4-Chloro-3-nitrophenylamino)quinazoline Derivative (Illustrative)

-

Materials: 4-chloroquinazoline, 4-chloro-3-nitroaniline, isopropanol.

-

Procedure:

-

To a solution of 4-chloroquinazoline (1.64 g, 10 mmol) in isopropanol (50 mL), add 4-chloro-3-nitroaniline (1.72 g, 10 mmol).

-

Heat the mixture at reflux for 4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid, wash with cold isopropanol, and dry under vacuum to afford the desired 4-(4-chloro-3-nitrophenylamino)quinazoline.

-

-

Rationale: This reaction is a nucleophilic aromatic substitution where the amino group of the 4-chloro-3-nitroaniline acts as the nucleophile, displacing the chlorine atom at the 4-position of the quinazoline ring. The reaction is typically carried out in a protic solvent like isopropanol or ethanol and may be facilitated by the addition of a catalytic amount of acid.

Conclusion

4-Chloro-3-substituted aniline building blocks are indispensable tools in the arsenal of the modern synthetic chemist. Their versatile synthesis, tunable electronic properties, and proven utility in the construction of complex, biologically active molecules, such as kinase inhibitors, underscore their enduring importance. A thorough understanding of the synthetic methodologies and the structure-activity relationships of these compounds will continue to drive innovation in drug discovery and materials science for years to come.

References

Sources

- 1. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-氯-3-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-3-methylaniline(7149-75-9) 13C NMR spectrum [chemicalbook.com]

- 5. 4-Chloro-3-(trifluoromethyl)aniline | C7H5ClF3N | CID 67574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3-Methyl-1,2,4-Oxadiazole Derivatives in Drug Discovery

[1]

Executive Summary

The 3-methyl-1,2,4-oxadiazole scaffold represents a privileged structural motif in modern medicinal chemistry.[1] It is primarily utilized as a hydrolytically stable bioisostere for labile functional groups such as methyl esters (-COOMe) and methyl amides (-CONHMe) .[1] Unlike its ester counterparts, which are rapidly degraded by plasma esterases, the 3-methyl-1,2,4-oxadiazole ring resists enzymatic hydrolysis while retaining similar steric bulk and hydrogen-bond acceptor properties. This guide provides a self-validating synthetic protocol, structural activity relationship (SAR) logic, and case studies for integrating this moiety into lead optimization campaigns.

Medicinal Chemistry Logic & Bioisosterism[2][3]

The Bioisosteric Rationale

The 1,2,4-oxadiazole ring is planar and electron-deficient. The 3-methyl variant is specifically chosen to mimic the spatial arrangement of a methyl ester or acetyl group.

| Property | Methyl Ester (-COOMe) | 3-Methyl-1,2,4-Oxadiazole | Impact on Drug Design |

| Metabolic Stability | Low (Hydrolysis by esterases) | High (Resistant to hydrolysis) | Extends |

| H-Bonding | Acceptor (Carbonyl O) | Acceptor (N2/N4 atoms) | Maintains receptor binding interactions.[1] |

| Geometry | Planar ( | Planar (Aromatic) | Preserves ligand-receptor fit.[1] |

| Lipophilicity | Moderate | Moderate to High | Improves membrane permeability; may lower solubility. |

| pK | Neutral | Weakly Basic (very low pK | Modulates electronic properties of attached rings. |

Structural Causality

-

Why 3-Methyl? The methyl group at the C3 position is synthesized from acetamidoxime , a commercially available and stable starting material. It provides a small steric footprint (Van der Waals volume ~23 ų) comparable to the methyl group of an ester, minimizing steric clashes in the binding pocket.

-

Why 1,2,4-isomer? The 1,2,4-isomer is often preferred over the 1,3,4-isomer in this context because the unsymmetrical substitution pattern allows for independent tuning of the C3 and C5 positions.

Validated Synthetic Protocol

Objective: Synthesis of a 5-aryl-3-methyl-1,2,4-oxadiazole derivative. Scope: This protocol is robust for coupling electron-rich or electron-poor aryl carboxylic acids with acetamidoxime.[1]

Reaction Pathway

The synthesis proceeds via the O-acylation of acetamidoxime followed by thermal or base-mediated cyclodehydration.[1]

Figure 1: Step-wise synthetic workflow for 3-methyl-1,2,4-oxadiazole construction.[1][2]

Step-by-Step Methodology

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Acetamidoxime (1.2 equiv)

-

Coupling Agent: CDI (1,1'-Carbonyldiimidazole) (1.1 equiv) OR TBTU/DIEA.

-

Solvent: Anhydrous DMF or Dioxane.

-

Heat Source: Oil bath (100°C) or Microwave.

Protocol:

-

Activation: In a dry round-bottom flask under nitrogen, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL). Add CDI (1.1 mmol) in one portion.

-

Checkpoint: Observe gas evolution (CO

). Stir at Room Temperature (RT) for 30–60 mins until gas evolution ceases.

-

-

Coupling: Add acetamidoxime (1.2 mmol) to the reaction mixture. Stir at RT for 2–4 hours.

-

Cyclization: Heat the reaction mixture to 100–110°C for 4–12 hours.

-

Alternative (Mild): For heat-sensitive substrates, cool to RT and add TBAF (1.0 M in THF, 1.0 equiv). Stir at RT overnight.

-

-

Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF. Dry over Na

SO -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 60–85% isolated yield.

Case Studies & Applications

The "Phenyltropane" Optimization (RTI-Series)

Research into cocaine antagonists utilized the 3-methyl-1,2,4-oxadiazole moiety to improve the pharmacokinetic profile of phenyltropane analogs.[1]

-

Challenge: The methyl ester group in standard phenyltropanes is susceptible to rapid hydrolysis, limiting in vivo half-life.

-

Solution: Replacement of the C2-ester with a 3-methyl-1,2,4-oxadiazole (e.g., RTI-126).[1]

-

Outcome: The analog retained high affinity for the dopamine transporter (DAT) but exhibited significantly enhanced metabolic stability and a longer duration of action.

Bioisosteric Mapping

The following diagram illustrates the decision logic when replacing an ester with an oxadiazole.

Figure 2: Decision tree for ester bioisosterism in lead optimization.

Safety & Toxicology Considerations

While the 1,2,4-oxadiazole ring is generally considered a "safe" scaffold in medicinal chemistry, researchers must be aware of specific liabilities:

-

Ring Opening: Under strong reducing conditions, the N-O bond can cleave.

-

Mutagenicity: While 3-methyl derivatives are typically non-mutagenic, amino-substituted oxadiazoles (e.g., 3-amino) have shown Ames positive results in some screens.[1] The alkyl substitution at C3 is generally preferred for safety profiles.

References

-

Bioisosterism & Stability: Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." J. Med.[6] Chem. 2012, 55, 5, 1817–1830. Link

-

Synthesis Protocol (TBAF Method): Gangloff, A. R., et al. "Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using tetrabutylammonium fluoride as a mild and efficient catalyst." Tetrahedron Lett. 2001, 42, 1441–1443. Link

-

Phenyltropane Case Study: Carroll, F. I., et al. "Synthesis and Ligand Binding of Cocaine Analogs." J. Med.[6] Chem. 2006, 49, 6, 1781–1791. Link

-

General Review: Pace, A., et al. "1,2,4-Oxadiazoles: synthesis, functionalization, and applications." Org. Biomol. Chem. 2014. Link

Sources

- 1. Zibotentan | C19H16N6O4S | CID 9910224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ataluren - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationship Studies Towards Analogues of Pleconaril as Novel Enterovirus-D68 Capsid-Targeting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Guide: Functionalized Oxadiazole Aniline Intermediates

This guide provides a comprehensive technical analysis of functionalized oxadiazole aniline intermediates, designed for researchers and drug development professionals.

Bioisosteric Scaffolds for Next-Generation Kinase Inhibitors and Antimicrobials

Executive Summary

Functionalized oxadiazole anilines represent a privileged class of intermediates in medicinal chemistry.[1] The oxadiazole core serves as a hydrolytically stable bioisostere for amides and esters, significantly improving metabolic stability and lipophilicity (LogP). When coupled with an aniline moiety, these intermediates provide a versatile "handle" for further diversification, particularly in the synthesis of urea-based kinase inhibitors, antimicrobial agents, and peptidomimetics.

This guide details the strategic synthesis, functionalization, and critical control points for both 1,3,4- and 1,2,4-oxadiazole isomers, moving beyond textbook reactions to field-proven, scalable protocols.

Part 1: Strategic Synthesis of 1,3,4-Oxadiazole Anilines

The 1,3,4-oxadiazole ring is typically constructed via the cyclodehydration of diacylhydrazines.[1] While traditional methods rely on harsh dehydrating agents, modern protocols utilize propylphosphonic anhydride (T3P®) for a milder, "greener" profile.

Comparative Synthetic Strategies

| Feature | Method A: POCl₃ Cyclization | Method B: T3P® Coupling/Cyclization |

| Mechanism | Vilsmeier-Haack type activation | Propylphosphonic mixed anhydride activation |

| Conditions | Reflux (80–100°C), neat or in Toluene | Mild heat (50–80°C), EtOAc or DMF |

| Yield | High (>85%) | Good to Excellent (75–90%) |

| Safety | High risk (Corrosive, water reactive) | Low risk (Non-explosive, easy workup) |

| Scalability | Excellent (Industrial standard) | Excellent (Lower waste stream) |

| Tolerance | Acid-stable groups only | Broad functional group tolerance |

Workflow Visualization

The following diagram illustrates the decision logic and synthetic flow for accessing 1,3,4-oxadiazole anilines.

Caption: Synthetic pathways for 1,3,4-oxadiazole formation highlighting the divergence between traditional POCl3 and modern T3P routes.

Detailed Protocol: T3P-Mediated One-Pot Cyclization

Recommended for substrates with acid-sensitive protecting groups (e.g., Boc).

Reagents:

-

Carboxylic Acid A (1.0 equiv)

-

Acyl Hydrazide B (1.0 equiv)

-

T3P® (50% w/w in EtOAc, 2.0–2.5 equiv)

-

Diisopropylethylamine (DIPEA, 3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Methodology:

-

Coupling: Charge Carboxylic Acid A and Acyl Hydrazide B into a reactor with EtOAc (10 V). Cool to 0°C.

-

Activation: Add DIPEA followed by dropwise addition of T3P solution. Maintain internal temperature <10°C to control exotherm.

-

Reaction: Warm to room temperature and stir for 1–2 hours. Monitor formation of the diacylhydrazine intermediate by LCMS.

-

Cyclization: Once intermediate formation is complete, heat the reaction mixture to 70–80°C . The T3P excess acts as the dehydrating agent.

-

Monitoring: Stir for 6–12 hours. Look for the mass shift of [M-18] corresponding to water loss.

-

Workup: Cool to RT. Quench with water/NaHCO₃. The T3P by-products are water-soluble, simplifying purification.

Part 2: Strategic Synthesis of 1,2,4-Oxadiazole Anilines

1,2,4-Oxadiazoles are structurally distinct and are synthesized primarily via the Amidoxime Route .[2] This pathway offers high versatility but requires careful control of the O-acylation step to prevent side reactions.

The Amidoxime Route

This method involves the reaction of an aryl nitrile with hydroxylamine, followed by coupling with an activated carboxylic acid.

Critical Control Point:

-

O-Acylation vs. N-Acylation: The reaction of an amidoxime with an acyl chloride initially forms the O-acylamidoxime. Thermal rearrangement (reflux in pyridine or toluene) effects the ring closure.

-

Temperature Sensitivity: Amidoximes are thermally unstable. Hydroxylamine addition should be conducted at mild temperatures (50–70°C).

Workflow Visualization

Caption: Stepwise construction of the 1,2,4-oxadiazole core via the amidoxime intermediate.

Part 3: Functionalization – The Aniline Handle

The aniline moiety is rarely introduced directly in the cyclization step due to its nucleophilicity. The standard "Expert" approach is to carry a Nitro (-NO₂) group through the cyclization and reduce it in the final step.

Chemoselective Nitro Reduction

Oxadiazole rings (especially 1,2,4-isomers) contain a weak N-O bond that is susceptible to cleavage under vigorous catalytic hydrogenation conditions.

Selection Guide for Reduction:

| Method | Reagents | Compatibility | Recommendation |

| Catalytic Hydrogenation | H₂, Pd/C | Risk: N-O bond cleavage (Ring opening) | Avoid for 1,2,4-oxadiazoles unless pH is strictly controlled [1]. |

| Béchamp Reduction | Fe, NH₄Cl/AcOH | Safe: Chemoselective for -NO₂ | Preferred. Robust and scalable. |

| Stannous Chloride | SnCl₂, EtOH | Safe: Excellent for small scale | Good alternative for acid-sensitive substrates. |

| Transfer Hydrogenation | HCOONH₄, Pd/C | Moderate: Milder than H₂ gas | Use with caution; monitor closely. |

Self-Validating Protocol: Fe/NH₄Cl Reduction

-

Setup: Suspend the Nitro-Oxadiazole intermediate in EtOH/Water (4:1).

-

Additives: Add NH₄Cl (5.0 equiv) and Iron powder (5.0 equiv, <325 mesh).

-

Reaction: Heat to 70°C with vigorous stirring (mechanical stirring recommended for scale >10g).

-

Endpoint: Monitor by TLC/LCMS. The disappearance of the nitro peak and appearance of the aniline (M-30 mass shift usually observed as M-O2+H2 -> M-30 is incorrect; Mass shift is -32 + 2 = -30, i.e., NO2 -> NH2 is loss of 46, gain of 2 = net loss of 44? No. NO2 is 46. NH2 is 16. Net loss is 30 mass units).

-

Correction: Mass shift is [M-30] .

-

-

Workup: Filter hot through Celite to remove iron oxide sludge. Wash cake with hot EtOH.

Part 4: Case Study & Applications

Target: GSK-3β Inhibitor Analog (Zibotentan Scaffold) Structure: 1,3,4-Oxadiazole linker connecting a pyridine ring and a functionalized aniline.

In the development of kinase inhibitors, the oxadiazole serves as a rigid linker that orients the aniline NH towards the hinge region of the kinase ATP-binding pocket.

-

Design Logic: The 1,3,4-oxadiazole is chosen over the 1,2,4-isomer here for its superior metabolic stability in liver microsomes.

-

Synthesis:

-

Start with 6-methylnicotinic acid hydrazide.

-

Couple with 4-nitrobenzoic acid using T3P (Method B).

-

Reduce the nitro group using Fe/NH₄Cl to yield the aniline.

-

Derivatize aniline to form the final urea inhibitor.

-

References

-

Degradation kinetics and mechanism of an oxadiazole derivative. Source: Journal of Pharmaceutical Sciences / PubMed URL:[Link] Note: Details the pH-dependent ring opening of 1,2,4-oxadiazoles.

-

Propylphosphonic Anhydride (T3P®): A Remarkably Efficient Reagent for the Synthesis of 1,3,4-Oxadiazoles. Source: Organic Letters (General reference for T3P utility in heterocycle formation) URL:[Link]

-

Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. Source: Journal of Medicinal Chemistry URL:[Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. Source: The Open Medicinal Chemistry Journal URL:[Link]

Sources

Technical Guide: Sourcing and Synthesis of 4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

Executive Summary & Compound Analysis

The compound 4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is a specialized heterocyclic building block, primarily utilized in the development of kinase inhibitors (e.g., p38 MAP kinase) and GPCR modulators.

Unlike common catalog reagents, this specific isomer is frequently classified as a "Make-on-Demand" or Custom Synthesis item. Public chemical indices (PubChem, ChemSpider) do not list a widely recognized CAS number for this exact isomer, although its regioisomers (e.g., 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, CAS 76635-31-9) are commercially available.

Key Structural Features:

-

Core: Aniline (1-amino-4-chlorobenzene).

-

Pharmacophore: 1,2,4-Oxadiazole ring at the meta position relative to the amine, and ortho to the chlorine.

-

Critical Challenge: The ortho-chloro substitution creates steric bulk, making the formation of the oxadiazole ring thermodynamically more demanding than in para-substituted analogs.

Sourcing Strategy: Vendor Landscape

Since this compound is not a standard stock item, a "Buy vs. Make" analysis is critical.

A. Commercial Availability Assessment

-

Stock Status: High probability of zero stock at major distributors (Sigma, Fisher).

-

Virtual Inventory: Aggregators like eMolecules or MolPort may list it, but these are often "virtual" listings requiring a lead time of 4–8 weeks.

B. Vendor Categorization

To secure this material, you must engage with vendors capable of rapid heterocyclic synthesis.

| Vendor Tier | Recommended Partners | Role & Capability |

| Tier 1: Global CROs | WuXi AppTec , Pharmablock , Enamine | High reliability. Can scale from mg to kg. Likely have the precursor (2-chloro-5-nitrobenzoic acid) in stock. |

| Tier 2: Boutique Synthesis | Combi-Blocks , Syngene , Curia | Excellent for 1–10g batches. Often faster turnaround for small custom orders. |

| Tier 3: Aggregators | eMolecules , SciFinder-n | Use these only to screen for hidden stock. Do not rely on them for urgent timelines without verifying "In-Stock" status. |

C. Vendor Qualification Workflow

Use the following logic to select a vendor and avoid "virtual stock" delays.

Figure 1: Decision logic for sourcing non-catalog intermediates. Prioritize direct CRO engagement if stock is unverified.

Technical Synthesis Protocol

If commercial sourcing fails or lead times exceed 6 weeks, in-house synthesis or outsourced production using this validated route is recommended.

Retrosynthetic Analysis

The most robust route constructs the 1,2,4-oxadiazole ring from a benzoic acid precursor.

-

Target: 4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

-

Precursor A: 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3) – Widely available, cheap.

-

Precursor B: N-Hydroxyacetamidine (Acetamidoxime) (CAS 22059-22-9).

Validated Synthesis Workflow

Step 1: Formation of the 1,2,4-Oxadiazole Ring

Reaction: Condensation of carboxylic acid with amidoxime.

-

Activation: Dissolve 2-Chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF. Add CDI (1.1 eq) at 0°C. Stir for 1h to form the acyl imidazole.

-

Coupling: Add N-Hydroxyacetamidine (1.2 eq). Stir at RT for 2–4h.

-

Cyclization: Heat the reaction mixture to 100–110°C for 4–6h. This thermal step drives the dehydration to close the 1,2,4-oxadiazole ring.

-

Note: Monitor by LCMS for the intermediate O-acyl amidoxime (uncyclized) vs. product.

-

-

Workup: Pour into water, filter the precipitate. Recrystallize from Ethanol/Water.

-

Intermediate Product: 5-(2-chloro-5-nitrophenyl)-3-methyl-1,2,4-oxadiazole.

-

Step 2: Reduction of Nitro Group to Aniline

Reaction: Chemoselective reduction (avoiding dechlorination).

-

Method: Iron powder (Fe) reduction is preferred over hydrogenation (Pd/C) to prevent de-halogenation of the aryl chloride.

-

Procedure: Suspend the nitro intermediate in EtOH/Water (3:1). Add NH₄Cl (5 eq) and Iron powder (5 eq).

-

Conditions: Reflux (80°C) for 2–4h.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate. Neutralize with NaHCO₃ and extract with EtOAc.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Figure 2: Validated 2-step synthesis route starting from commercially available 2-chloro-5-nitrobenzoic acid.

Quality Control & Analytical Specifications

When receiving this compound from a vendor or synthesizing it, strictly adhere to these QC parameters.

| Test | Specification | Rationale |

| HPLC Purity | >95% (254 nm) | Essential for biological assays to avoid off-target effects from regioisomers. |

| 1H NMR | Consistent with structure | Verify the methyl singlet (~2.4 ppm) and the specific aromatic substitution pattern (1,2,4-trisubstituted benzene). |

| LCMS | [M+H]+ matches Calc. MW | Confirm molecular weight (approx. 209.6 Da). Check for "M-16" (loss of oxygen) which indicates incomplete cyclization (amidoxime impurity). |

| Chlorine Content | Presence confirmed | Ensure no de-chlorination occurred during the reduction step (common if Pd/H2 was used). |

References

-

Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Journal of Organic Chemistry. Link (Demonstrates cyclization conditions).

-

PubChem. "4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (Regioisomer Data)." National Library of Medicine. Link (Reference for spectral comparison).

-

Beilstein J. Org. Chem. (2013). "Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs." Link (Protocol for benzoic acid to oxadiazole conversion).

-

Sigma-Aldrich. "2-Chloro-5-nitrobenzoic acid Product Page." Link (Starting material source).

An In-depth Technical Guide to Pharmacophore Modeling of Oxadiazolyl Aniline Derivatives

This guide provides a comprehensive walkthrough of the principles and practices involved in developing robust pharmacophore models for oxadiazolyl aniline derivatives. It is intended for researchers, medicinal chemists, and computational scientists engaged in drug discovery and development. We will delve into the rationale behind methodological choices, from ligand preparation to model validation, ensuring a self-validating and scientifically rigorous workflow.

Introduction: The Significance of the Oxadiazole Scaffold

The oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Among its isomers, the 1,3,4-oxadiazole moiety is particularly prevalent in compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] The oxadiazole scaffold is considered a bio-isostere of ester and amide functionalities, offering improved metabolic stability and favorable pharmacokinetic profiles.[6] When coupled with an aniline moiety, these derivatives present a versatile template for interacting with various biological targets. Pharmacophore modeling serves as a powerful computational tool to distill the essential three-dimensional arrangement of chemical features responsible for the biological activity of these compounds, guiding the design of novel and more potent therapeutic agents.[7][8]

Part 1: Foundational Principles of Pharmacophore Modeling

A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response".[7] In essence, it is a 3D map of the essential interaction points a molecule needs to bind effectively to its target.

There are two primary approaches to generating a pharmacophore model:

-

Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown.[8] It relies on a set of known active ligands, assuming they bind to the target in a similar fashion. The model is constructed by aligning these molecules and identifying the common chemical features that are essential for their activity.[9][10]

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography) is available, this approach can be used.[8][11] The model is derived by analyzing the key interaction points within the ligand-binding site of the protein.[10][12]

For this guide, we will focus on the ligand-based approach , as it is a common scenario in the early stages of drug discovery where a validated target structure may not be available.

Key Pharmacophoric Features

The fundamental building blocks of a pharmacophore model include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (AR)

-

Positive Ionizable (PI) centers

-

Negative Ionizable (NI) centers

Part 2: A Step-by-Step Ligand-Based Pharmacophore Modeling Workflow

This section details a rigorous, field-proven protocol for developing a predictive pharmacophore model for a series of oxadiazolyl aniline derivatives with known biological activity.

Step 1: Dataset Preparation and Curation

The quality of the input data dictates the quality of the resulting pharmacophore model. This is the most critical and often time-consuming phase.

Protocol:

-

Data Collection: Compile a dataset of oxadiazolyl aniline derivatives with consistently measured biological activity (e.g., IC50, Ki) against a specific target.

-

Data Segregation: Divide the dataset into a training set and a test set.[13][14] The training set will be used to generate the pharmacophore model, while the test set will be used for external validation. A common split is 70-80% for the training set and 20-30% for the test set.

-

Activity Thresholding: Classify the compounds in the training set as "active" or "inactive". A common approach is to define compounds with high potency (e.g., IC50 < 1 µM) as active and those with low potency (e.g., IC50 > 10 µM) as inactive. The choice of these thresholds is crucial and should be based on the dynamic range of the available data.

-

Structural Curation:

-

Draw or import the 2D structures of all compounds into a molecular modeling software suite.

-

Standardize the chemical structures: check for correct protonation states, tautomers, and stereochemistry.

-

Generate 3D conformations for each molecule. It is essential to perform a thorough conformational search to ensure that the bioactive conformation is likely to be among the generated conformers.[9]

-

Causality Behind the Choices: A diverse and well-curated dataset is essential for the model to learn the key features that differentiate active from inactive compounds. Separating the data into training and test sets is a cornerstone of building a model that generalizes well to new, unseen molecules.[11][15]

Step 2: Pharmacophore Model Generation

With a prepared dataset, the next step is to generate pharmacophore hypotheses.

Protocol:

-

Feature Identification: The software identifies potential pharmacophoric features (HBA, HBD, HY, AR, etc.) within each molecule of the training set.

-

Molecular Alignment: The core of ligand-based modeling is aligning the active molecules in 3D space so that their common pharmacophoric features overlap.[9] This process considers the conformational flexibility of the molecules.

-

Hypothesis Generation: The software generates multiple pharmacophore hypotheses, which are different combinations of pharmacophoric features with specific spatial arrangements.

-

Scoring and Ranking: Each hypothesis is scored based on how well it maps the active compounds while excluding the inactive ones. The scoring function often considers factors like the fit of the active compounds to the hypothesis and the complexity of the model.